5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15634427
InChI: InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime

CAS No.:

Cat. No.: VC15634427

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name (NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+
Standard InChI Key YEZAFKAJKMZCIF-UXBLZVDNSA-N
Isomeric SMILES CCCN1C(=C(C=N1)/C=N/O)C
Canonical SMILES CCCN1C(=C(C=N1)C=NO)C

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Nomenclature

The IUPAC name for this compound is 5-methyl-1-propylpyrazole-4-carbaldehyde oxime, reflecting its pyrazole backbone with substituents at positions 1, 4, and 5. The oxime functional group (NOH-\text{NOH}) arises from the condensation of the aldehyde with hydroxylamine . Key identifiers include:

  • CAS Registry Number: 890652-02-5

  • Molecular Weight: 152.19 g/mol

  • SMILES: CCCN1C(=C(C=N1)C=NO)C

  • InChIKey: AUAXPAUSORRXAT-UHFFFAOYSA-N

The compound’s planar pyrazole ring and anti-periplanar oxime configuration have been confirmed via X-ray crystallography .

Spectroscopic and Computational Data

Experimental and computed properties provide insights into its behavior:

PropertyValue/DescriptionMethod/Source
Collision Cross Section132.8–144.7 Ų (varies by adduct) Predicted via PubChemLite
1JCH^1\text{J}_{\text{CH}} Coupling~160 Hz (syn isomer) NMR Spectroscopy
Crystal SystemMonoclinic, space group P21/cP2_1/c X-ray Diffraction

The anti configuration of the oxime group dominates in crystalline states, as evidenced by NOESY experiments and crystallographic data .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves two stages:

  • Formation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde:

    • Condensation of propylhydrazine with diketones or β-ketoaldehydes under acidic conditions .

  • Oxime Formation:

    • Reaction of the aldehyde with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in ethanol/water, catalyzed by sodium acetate .

Example Reaction:

C7H10N2O+NH2OH\cdotpHClEtOH/H2OC8H12N2O+HCl+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{O} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{C}_8\text{H}_{12}\text{N}_2\text{O} + \text{HCl} + \text{H}_2\text{O}

Industrial-Scale Optimization

Advanced techniques improve yield and purity:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during oxime formation.

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes .

  • Chromatographic Purification: Silica gel chromatography achieves >98% purity .

Structural and Reactivity Insights

Crystallographic Analysis

X-ray studies reveal:

  • Bond Lengths: N-O=1.40A˚\text{N-O} = 1.40 \, \text{Å}, C=N=1.28A˚\text{C=N} = 1.28 \, \text{Å} .

  • Dihedral Angle: 172.5° between pyrazole and oxime planes, confirming anti-periplanarity .

Key Reactivity Patterns

The oxime group participates in:

  • Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) forms pyrazolo-oxazole systems .

  • Beckmann Rearrangement: Converts oximes to nitriles using acetic anhydride .

  • Schiff Base Formation: Reacts with amines to generate imines for metal coordination complexes .

Applications in Heterocyclic Chemistry and Drug Development

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Pyrazolo-oxazoles exhibit activity against Staphylococcus aureus .

  • Analgesics: Schiff base derivatives show COX-2 inhibition in preclinical models .

Agrochemical Uses

Functionalization yields:

  • Herbicides: Nitrile derivatives disrupt plant cell mitosis.

  • Insect Growth Regulators: Oxime ethers interfere with chitin synthesis .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
5-Methyl-1-propylpyrazole-4-carbonitrileC8H11N3\text{C}_8\text{H}_{11}\text{N}_3Nitrile instead of oxime group
3,5-Dimethyl-1-propylpyrazole-4-carbaldehydeC9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}Additional methyl group

The oxime’s hydrogen-bonding capacity distinguishes its solubility and bioactivity .

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